

AZD0156 formulation for effective in vivo delivery

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Compound of Interest

Compound Name: AZD0156

Cat. No.: B605740

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AZD0156 In Vivo Delivery Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and effective in vivo delivery of **AZD0156**, a potent and selective ATM kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **AZD0156** and what is its mechanism of action?

AZD0156 is a potent, selective, and orally bioavailable inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase with an IC₅₀ of 0.58 nM.[1] ATM is a critical protein kinase that is activated in response to DNA double-strand breaks and plays a key role in DNA damage repair.[2] By inhibiting ATM, **AZD0156** prevents the activation of the DNA damage checkpoint, disrupts DNA repair processes, and can induce apoptosis in tumor cells.[1][3] This mechanism makes it a promising agent for sensitizing cancer cells to chemotherapy and radiotherapy.[2]

Q2: What are the recommended solvents for dissolving **AZD0156** for in vitro and in vivo studies?

For in vitro studies, **AZD0156** can be dissolved in DMSO.[1][4] It is crucial to use newly opened, non-hygroscopic DMSO, as moisture can significantly impact solubility.[1][3] For in

vivo studies, a stock solution in DMSO is typically prepared first and then further diluted with co-solvents appropriate for the chosen administration route.^[1]

Q3: What are some common formulations for oral and intraperitoneal administration of **AZD0156** in animal models?

Several vehicle formulations have been successfully used for the in vivo delivery of **AZD0156**. The choice of vehicle depends on the desired concentration, administration route, and the specific animal model. It is recommended to prepare working solutions fresh daily.^[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.^[1]

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Precipitation of AZD0156 during formulation	<ul style="list-style-type: none">- High concentration of AZD0156- Improper mixing of solvents- Use of hygroscopic DMSO	<ul style="list-style-type: none">- Reduce the final concentration of AZD0156.- Add co-solvents sequentially and ensure complete mixing at each step.- Use fresh, high-quality DMSO for the initial stock solution.- Gentle heating or sonication can be applied to aid dissolution.[1]
Phase separation of the formulation	<ul style="list-style-type: none">- Immiscibility of solvents at the given ratios	<ul style="list-style-type: none">- Adjust the ratio of the co-solvents. For example, ensure that the percentage of DMSO in the final working solution is low (e.g., below 10%).
Animal distress or toxicity after administration	<ul style="list-style-type: none">- Vehicle-related toxicity (e.g., high percentage of DMSO or Tween-80)- High dose of AZD0156	<ul style="list-style-type: none">- Reduce the concentration of potentially toxic components in the vehicle. It is recommended to keep the proportion of DMSO below 2% if the animal is weak.[1]- Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.- Consider an alternative formulation, such as one using SBE-β-CD or corn oil, which may be better tolerated.
Lack of in vivo efficacy	<ul style="list-style-type: none">- Poor bioavailability due to suboptimal formulation- Insufficient dose or dosing frequency- Rapid metabolism of the compound	<ul style="list-style-type: none">- Ensure the formulation is a clear solution or a homogenous suspension to maximize absorption.- Re-evaluate the dosing regimen based on pharmacokinetic

data if available.- Consider a different administration route that may offer better bioavailability.

Quantitative Data Summary

Table 1: **AZD0156** Inhibitory Potency

Target	Assay Type	IC50
ATM	Enzymatic Assay	0.04 nM
ATM	Cell-based Assay	0.57 nM - 0.58 nM ^[1]
DNA-PK	Enzymatic Assay	0.14 μM
mTOR	Enzymatic Assay	0.20 μM
PI3Kα	Enzymatic Assay	0.32 μM
PI3Kβ	Enzymatic Assay	1.8 μM
PI3Kγ	Enzymatic Assay	1.1 μM
PI3Kδ	Enzymatic Assay	0.27 μM

Data compiled from Cayman Chemical product information sheet.^[4]

Table 2: **AZD0156** Solubility in Different Vehicles

Vehicle Composition	Solubility	Appearance	Administration Route
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	0.83 mg/mL	Clear Solution	Oral, Intraperitoneal
10% DMSO, 90% (20% SBE- β -CD in Saline)	0.83 mg/mL	Suspended Solution	Oral, Intraperitoneal
10% DMSO, 90% Corn Oil	0.83 mg/mL	Clear Solution	Oral

Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol: Preparation of **AZD0156** Formulation for Oral Administration (10 mg/kg in Mice)

This protocol is adapted from formulations used in preclinical xenograft studies.[5]

Materials:

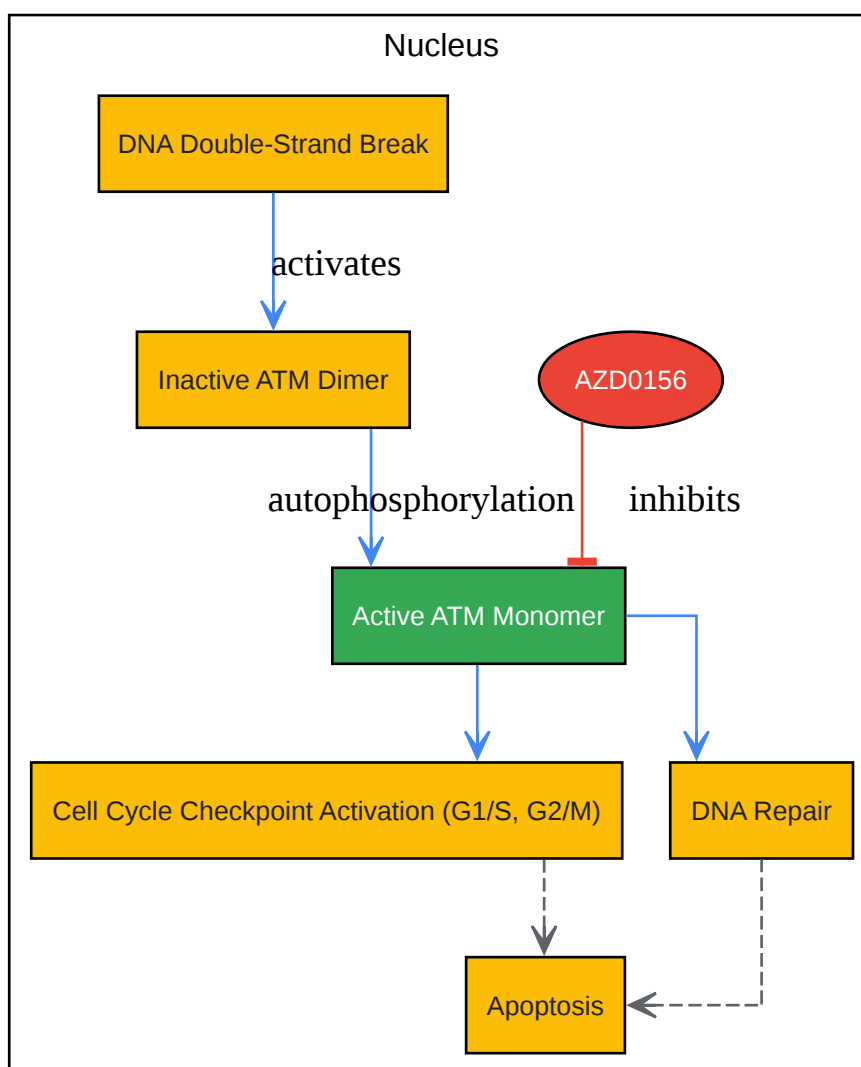
- **AZD0156** powder
- DMSO (anhydrous)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Pipettes
- Vortex mixer

- Sonicator (optional)

Procedure:

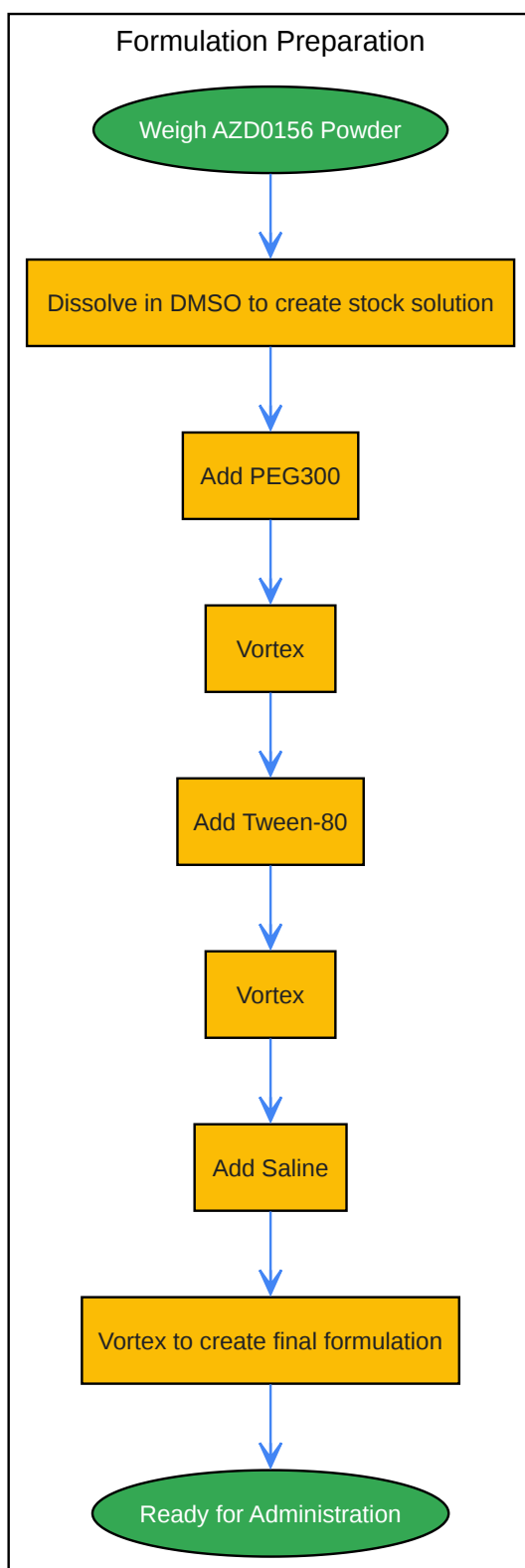
- Prepare a 10 mg/mL stock solution of **AZD0156** in DMSO:
 - Weigh the required amount of **AZD0156** powder.
 - Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
 - Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
- Prepare the final formulation (1 mL working solution at 1 mg/mL):
 - In a sterile microcentrifuge tube, add 400 μ L of PEG300.
 - Add 100 μ L of the 10 mg/mL **AZD0156** stock solution in DMSO to the PEG300. Vortex until the solution is homogenous.
 - Add 50 μ L of Tween-80 to the mixture. Vortex thoroughly.
 - Add 450 μ L of saline to bring the total volume to 1 mL. Vortex until a clear solution is formed.
- Dosing:
 - For a 10 mg/kg dose in a 20 g mouse, administer 200 μ L of the 1 mg/mL working solution orally.
 - The final concentration of the components in the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Visualizations



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Caption: **AZD0156** inhibits ATM kinase, blocking DNA repair and cell cycle checkpoints.



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Caption: Workflow for preparing an **AZD0156** formulation for in vivo studies.

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